molecular formula C13H12ClN3O2 B11957547 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one CAS No. 66776-82-7

1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one

Cat. No.: B11957547
CAS No.: 66776-82-7
M. Wt: 277.70 g/mol
InChI Key: SHXCBZAXTHBNBA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one (CAS: 66776-82-7; Molecular Formula: C₁₃H₁₂ClN₃O₂) is a pyrazolone derivative characterized by a 3-chlorophenyl group at position 1 and a methacrylamido substituent at position 3 of the pyrazolin-5-one core. Applications may include industrial polymer chemistry or medicinal intermediates, though further studies are needed to confirm its biological activity.

Properties

CAS No.

66776-82-7

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C13H12ClN3O2/c1-8(2)13(19)15-11-7-12(18)17(16-11)10-5-3-4-9(14)6-10/h3-6H,1,7H2,2H3,(H,15,16,19)

InChI Key

SHXCBZAXTHBNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazolinone ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Chlorobenzene can be used as a starting material, which undergoes nitration, reduction, and subsequent substitution reactions to yield the desired chlorophenyl derivative.

    Attachment of the Methacrylamido Group: The final step involves the introduction of the methacrylamido group through amidation reactions. Methacrylic acid or its derivatives can be reacted with the intermediate chlorophenyl-pyrazolinone compound in the presence of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Polymerization: The methacrylamido group allows for polymerization reactions, which can be initiated using radical initiators like AIBN or benzoyl peroxide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its polymerizable methacrylamido group.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the methacrylamido group can form covalent bonds with nucleophilic residues. This dual functionality enables the compound to modulate enzyme activity, inhibit protein-protein interactions, and disrupt cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolone derivatives differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituents (Position) CAS Number Key Features
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one 3-Chlorophenyl (1), Methacrylamido (3) 66776-82-7 Polymerizable double bond
MCI-186 (3-Methyl-1-phenyl-pyrazolin-5-one) Phenyl (1), Methyl (3) Antioxidant, anti-ischemic activity
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Chlorophenyl (1), Phenyl (3) Conjugated dihedral angles (8.35–18.23°)
1-(2-Chlorophenyl)-3-methyl-5-pyrazolone 2-Chlorophenyl (1), Methyl (3) 14580-22-4 Altered solubility and bioactivity
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one 3-Chlorophenyl (1), Methyl (3) Simpler structure, no polymerizable group
  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with 2- or 4-chlorophenyl isomers (e.g., ). The chlorine position influences electronic effects and steric hindrance, affecting reactivity and binding in biological systems. For example, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one exhibits significant conjugation between substituents and the pyrazolone core, as evidenced by dihedral angles of 8.35–18.23° .
  • Methacrylamido vs. Methyl/Phenyl : The methacrylamido group introduces a reactive vinyl bond, enabling polymerization or crosslinking, unlike methyl or phenyl substituents in analogs like MCI-186 or 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone .

Biological Activity

1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one is a synthetic compound belonging to the pyrazoline class, characterized by its unique structure that includes a chlorophenyl group, a methacrylamido moiety, and a pyrazolinone ring. This combination of functional groups endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
CAS Number 66776-82-7
Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
IUPAC Name N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]-2-methylprop-2-enamide
InChI Key SHXCBZAXTHBNBA-UHFFFAOYSA-N

The biological activity of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one can be attributed to its ability to interact with specific molecular targets within cells. The chlorophenyl group facilitates binding to hydrophobic pockets in proteins, while the methacrylamido group allows for covalent bonding with nucleophilic amino acid residues. This dual functionality enables the compound to modulate enzyme activities, inhibit protein-protein interactions, and disrupt cellular processes.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of vital enzymatic functions.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In a research article from Pharmacology Reports, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, supporting its potential use in inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation published in Cancer Letters explored the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM, suggesting promising anticancer properties.

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